molecular formula C17H21N3O B7493500 N-(2,3-dihydro-1H-inden-1-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide

N-(2,3-dihydro-1H-inden-1-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide

Cat. No. B7493500
M. Wt: 283.37 g/mol
InChI Key: BBVZUEFRRHNAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide, commonly known as DIPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DIPA is a small molecule that is structurally similar to other compounds that have been shown to have anti-inflammatory and analgesic effects. In

Mechanism of Action

The mechanism of action of DIPA is not yet fully understood. However, it is believed to act by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the immune response and inflammation. DIPA may also inhibit the production of reactive oxygen species (ROS) and the activation of inflammasomes, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DIPA has been shown to have various biochemical and physiological effects in scientific research studies. In addition to its anti-inflammatory properties, DIPA has been found to have analgesic effects in a mouse model of neuropathic pain. It has also been shown to have antioxidant properties and to protect against oxidative stress in a rat model of liver injury.

Advantages and Limitations for Lab Experiments

One advantage of using DIPA in scientific research is its specificity for inhibiting NF-κB activation, which makes it a useful tool for studying the role of NF-κB in various cellular processes. However, one limitation is that the synthesis of DIPA is complex and requires specialized equipment and expertise. Another limitation is that the mechanism of action of DIPA is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on DIPA. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an analgesic agent for neuropathic pain. Further studies are needed to better understand the mechanism of action of DIPA and to explore its potential in different experimental settings. Additionally, the development of more efficient and cost-effective synthesis methods for DIPA could facilitate its use in scientific research.

Synthesis Methods

The synthesis of DIPA involves a multistep process that requires specialized equipment and expertise. The first step involves the reaction of 2,3-dihydro-1H-inden-1-amine with 3,5-dimethylpyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with N-methylacetyl chloride to form DIPA.

Scientific Research Applications

DIPA has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. In a study conducted by Zhang et al., DIPA was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Another study by Li et al. demonstrated that DIPA could reduce the severity of inflammation in a mouse model of acute lung injury.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-12-10-13(2)20(18-12)11-17(21)19(3)16-9-8-14-6-4-5-7-15(14)16/h4-7,10,16H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVZUEFRRHNAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N(C)C2CCC3=CC=CC=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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